molecular formula C12H26Cl2N2O9 B8119481 Chitobiose 2HCl

Chitobiose 2HCl

Cat. No. B8119481
M. Wt: 413.25 g/mol
InChI Key: QBSWPIQMUDKRHR-SORUAGQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitobiose 2HCl is a useful research compound. Its molecular formula is C12H26Cl2N2O9 and its molecular weight is 413.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Substrate Preference Research : Heuts, Janssen, and Fraaije (2007) studied chitobiose 2HCl in the context of understanding the substrate preference of chitooligosaccharide oxidase found in Fusarium graminearum (Heuts, Janssen, & Fraaije, 2007).

  • Gene Expression Regulation in Bacteria : Plumbridge and Pellegrini (2004) used this compound to study the regulation of gene expression in Escherichia coli (Plumbridge & Pellegrini, 2004).

  • Chitinase Studies : Lee et al. (2000) utilized this compound in their research on chitinase from Pseudomonas sp. YHS-A2, focusing on studying chitin-binding domains and catalytic domains in chitinases (Lee et al., 2000).

  • Diabetes Research : Wu et al. (2017) found that N-acetyl-chitobiose (GlcNAc)2, a derivative of this compound, improves glucose and lipid metabolism, reduces lipid peroxidation, and reduces inflammation in type 2 diabetes mice (Wu et al., 2017).

  • Enzyme Studies for Gene Fusions in Bacteria : Kalabat et al. (1998) explored chitobiase as a stable reporter enzyme for gene fusions in bacteria that do not contain N-acetyl-beta-D-glucosaminidases (Kalabat et al., 1998).

  • Tissue Engineering Applications : Wan and Tai (2013) discussed the potential of chitin, related to chitobiose, as a biomaterial for tissue engineering and stem cell technologies (Wan & Tai, 2013).

  • Industrial Applications of Chitinases : Songsiriritthigul et al. (2009) and (2010) highlighted the potential of chitinases, which act on chitobiose, in industrial applications like bioconversion of chitin waste into chito-oligosaccharide-based value-added products (Songsiriritthigul et al., 2009) (Songsiriritthigul et al., 2010).

  • Enzymatic Studies : Tanaka et al. (1999) studied this compound produced by a hyperthermophilic archaeon, focusing on its enzymatic properties (Tanaka et al., 1999).

properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O9.2ClH/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12;;/h3-12,15-20H,1-2,13-14H2;2*1H/t3-,4-,5-,6-,7-,8-,9-,10-,11?,12+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSWPIQMUDKRHR-SORUAGQPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)CO)N)O)O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chitobiose 2HCl
Reactant of Route 2
Chitobiose 2HCl
Reactant of Route 3
Chitobiose 2HCl
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Chitobiose 2HCl
Reactant of Route 5
Chitobiose 2HCl
Reactant of Route 6
Chitobiose 2HCl

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